molecular formula C21H30N6 B12402932 CXCR4 antagonist 5

CXCR4 antagonist 5

货号: B12402932
分子量: 366.5 g/mol
InChI 键: JBMFUTZFKCPWOQ-IBGZPJMESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CXCR4 antagonist 5 is a small-molecule compound that selectively inhibits the CXC chemokine receptor 4 (CXCR4). This receptor is involved in various physiological and pathological processes, including immune cell trafficking, cancer metastasis, and HIV infection. This compound has shown promise in preclinical and clinical studies for its potential therapeutic applications in cancer, immunodeficiency disorders, and other diseases .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of CXCR4 antagonist 5 typically involves multiple steps, including the formation of key intermediates and final coupling reactionsThe final product is obtained after purification and characterization .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistent quality and yield. This process includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as chromatography and crystallization .

化学反应分析

Types of Reactions

CXCR4 antagonist 5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .

作用机制

CXCR4 antagonist 5 exerts its effects by binding to the CXCR4 receptor and blocking its interaction with its natural ligand, CXC chemokine ligand 12 (CXCL12). This inhibition prevents the activation of downstream signaling pathways involved in cell migration, proliferation, and survival. The compound’s mechanism of action includes:

相似化合物的比较

Similar Compounds

Uniqueness

CXCR4 antagonist 5 is unique due to its high selectivity and potency in inhibiting the CXCR4 receptor. It has shown promising results in preclinical studies for its ability to inhibit tumor growth, enhance immune cell mobilization, and block HIV entry. Its unique chemical structure and favorable pharmacokinetic properties make it a valuable candidate for further development .

生物活性

CXCR4 (C-X-C chemokine receptor type 4) is a critical receptor involved in various biological processes, including immune response, cancer progression, and HIV infection. The development of CXCR4 antagonists has gained significant attention in therapeutic research, particularly for their potential to inhibit tumor metastasis and enhance immune responses. This article focuses on the biological activity of CXCR4 antagonist 5 , exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound, often referred to as MCo-CVX-5c, is a cyclotide-based compound designed to inhibit the interaction between CXCR4 and its ligand, stromal cell-derived factor 1 (SDF-1). This interaction is pivotal in promoting cancer cell migration and proliferation. The antagonist was engineered to enhance stability and biological activity through lipidation modifications.

The primary mechanism by which this compound exerts its effects involves blocking the binding of SDF-1 to CXCR4. This inhibition prevents downstream signaling pathways that facilitate tumor growth and metastasis. The antagonist's binding affinity and efficacy can be influenced by structural modifications, such as lipidation, which alters pharmacokinetic properties without significantly compromising its antagonistic activity.

Pharmacokinetic Profile

The pharmacokinetics of this compound have been studied extensively:

  • Half-Life : The unmodified cyclotide exhibits a short half-life due to rapid renal clearance. Lipidated versions demonstrate improved half-lives while maintaining antagonistic activity.
  • Bioavailability : Lipidation enhances the bioavailability of the compound, allowing for more effective therapeutic applications in vivo.

Comparative Analysis of Biological Activity

A comparative study evaluated various CXCR4 antagonists, including MCo-CVX-5c, against established compounds like AMD3100 and LY2510924. The results are summarized in Table 1.

Antagonist IC50 (nM) Cell Migration Inhibition (%) Binding Affinity (Kd)
MCo-CVX-5c5076% at 400 nMHigh
AMD310020061% at 200 nMModerate
LY251092440076% at 400 nMHigh
EPI-X4VariesNot specifiedLow

Case Studies

  • Cancer Treatment : In preclinical models of ovarian cancer, MCo-CVX-5c significantly reduced tumor growth and metastasis when used in combination with immune checkpoint inhibitors. This combination therapy enhanced T cell infiltration into tumors, suggesting a synergistic effect on anti-tumor immunity.
  • HIV Infection : Studies have shown that this compound effectively inhibits HIV replication in vitro by blocking viral entry into host cells. This property highlights its potential as a therapeutic agent for HIV-positive patients with high CXCR4 expression.
  • Stem Cell Mobilization : Clinical trials have indicated that CXCR4 antagonists can mobilize hematopoietic stem cells into peripheral circulation, which is beneficial for bone marrow transplantation procedures.

属性

分子式

C21H30N6

分子量

366.5 g/mol

IUPAC 名称

(8S)-N-methyl-N-[[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methyl]-5,6,7,8-tetrahydroquinolin-8-amine

InChI

InChI=1S/C21H30N6/c1-16-23-18(14-20(24-16)27-12-10-25(2)11-13-27)15-26(3)19-8-4-6-17-7-5-9-22-21(17)19/h5,7,9,14,19H,4,6,8,10-13,15H2,1-3H3/t19-/m0/s1

InChI 键

JBMFUTZFKCPWOQ-IBGZPJMESA-N

手性 SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C)CN(C)[C@H]3CCCC4=C3N=CC=C4

规范 SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C)CN(C)C3CCCC4=C3N=CC=C4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。